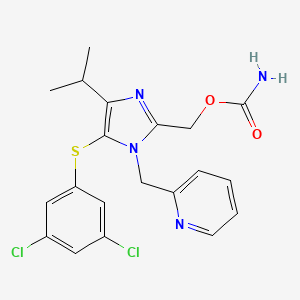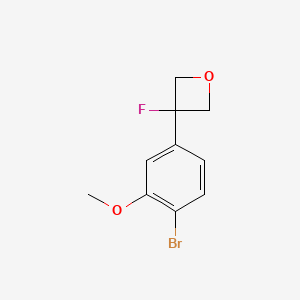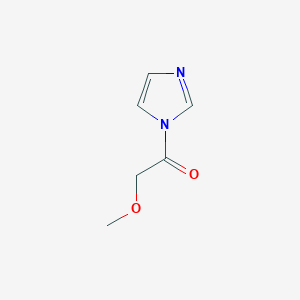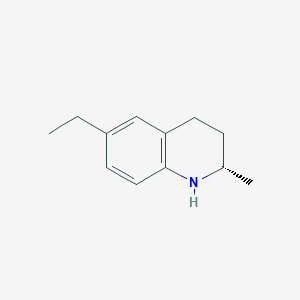![molecular formula C23H32N4O5S2 B12932688 N~1~-[2-(Dibutylamino)ethyl]-9-oxo-9,10-dihydroacridine-1,2-disulfonamide CAS No. 189769-43-5](/img/structure/B12932688.png)
N~1~-[2-(Dibutylamino)ethyl]-9-oxo-9,10-dihydroacridine-1,2-disulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(Dibutylamino)ethyl)-9-oxo-9,10-dihydroacridine-1,2-disulfonamide is a complex organic compound with a unique structure that combines an acridine core with dibutylamino and sulfonamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(Dibutylamino)ethyl)-9-oxo-9,10-dihydroacridine-1,2-disulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic conditions.
Introduction of the Dibutylamino Group: The dibutylamino group can be introduced via nucleophilic substitution reactions using dibutylamine and suitable electrophilic intermediates.
Sulfonamide Formation: The sulfonamide groups are typically introduced through sulfonation reactions using sulfonyl chlorides and amines under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N1-(2-(Dibutylamino)ethyl)-9-oxo-9,10-dihydroacridine-1,2-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or dibutylamino groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
N1-(2-(Dibutylamino)ethyl)-9-oxo-9,10-dihydroacridine-1,2-disulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It may be explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N1-(2-(Dibutylamino)ethyl)-9-oxo-9,10-dihydroacridine-1,2-disulfonamide involves its interaction with specific molecular targets. The dibutylamino group can interact with biological receptors, while the acridine core may intercalate with DNA, affecting gene expression and cellular processes. The sulfonamide groups can enhance the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
- N1-(2-(Dimethylamino)ethyl)-9-oxo-9,10-dihydroacridine-1,2-disulfonamide
- N1-(2-(Diethylamino)ethyl)-9-oxo-9,10-dihydroacridine-1,2-disulfonamide
- N1-(2-(Dipropylamino)ethyl)-9-oxo-9,10-dihydroacridine-1,2-disulfonamide
Uniqueness
N1-(2-(Dibutylamino)ethyl)-9-oxo-9,10-dihydroacridine-1,2-disulfonamide is unique due to the presence of the dibutylamino group, which can confer different physicochemical properties compared to its dimethyl, diethyl, and dipropyl analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
189769-43-5 |
|---|---|
分子式 |
C23H32N4O5S2 |
分子量 |
508.7 g/mol |
IUPAC 名称 |
1-N-[2-(dibutylamino)ethyl]-9-oxo-10H-acridine-1,2-disulfonamide |
InChI |
InChI=1S/C23H32N4O5S2/c1-3-5-14-27(15-6-4-2)16-13-25-34(31,32)23-20(33(24,29)30)12-11-19-21(23)22(28)17-9-7-8-10-18(17)26-19/h7-12,25H,3-6,13-16H2,1-2H3,(H,26,28)(H2,24,29,30) |
InChI 键 |
RXPDVSSEQZADKZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)CCNS(=O)(=O)C1=C(C=CC2=C1C(=O)C3=CC=CC=C3N2)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12932607.png)



![Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12932635.png)




![10,16-bis(3,5-ditert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12932680.png)
![8-Azaspiro[4.5]decan-1-ol](/img/structure/B12932687.png)

![1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one](/img/structure/B12932696.png)

